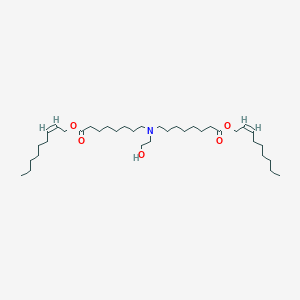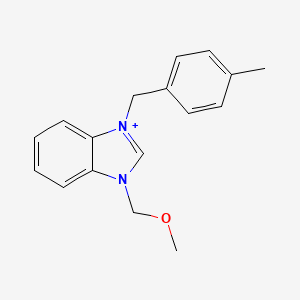![molecular formula C25H26ClN3O B13365683 4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol](/img/structure/B13365683.png)
4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol is a complex organic compound that features a unique structure combining an aniline group, a chloroimidazo[1,2-a]pyridine moiety, and a phenol group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminopyridine derivatives with appropriate aniline and chloro-substituted reagents under controlled conditions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group leads to the formation of quinones, while reduction of a nitro group results in the corresponding amine.
Wissenschaftliche Forschungsanwendungen
4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol involves its interaction with molecular targets such as DNA-PK. By inhibiting DNA-PK, the compound interferes with the non-homologous end-joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks. This inhibition leads to increased sensitivity of cancer cells to radiation, making it a potential radiosensitizer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Anilino Imidazo[4,5-c]pyridin-2-ones: These compounds also act as DNA-PK inhibitors and have been studied for their radiosensitizing properties.
4-Alkylaminoimidazo[1,2-a]pyridines: Known for their α-glucosidase inhibitory activity, these compounds are structurally similar but have different biological targets.
Uniqueness
4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a radiosensitizer and DNA-PK inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research in cancer therapy.
Eigenschaften
Molekularformel |
C25H26ClN3O |
|---|---|
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
4-(3-anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C25H26ClN3O/c1-15(2)20-12-17(13-21(16(3)4)24(20)30)23-25(27-19-8-6-5-7-9-19)29-14-18(26)10-11-22(29)28-23/h5-16,27,30H,1-4H3 |
InChI-Schlüssel |
YHLUAOVQKINYMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}piperidine-3-carboxamide](/img/structure/B13365604.png)
![2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365615.png)

![3-[(Ethylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365630.png)
![3-[(Benzylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365632.png)
![4-hydroxy-5-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-2-carboxamide](/img/structure/B13365636.png)
![3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13365644.png)

![2-fluoro-N,N-dimethyl-5-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide](/img/structure/B13365648.png)
![2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide](/img/structure/B13365655.png)
![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13365656.png)
![5-[(Phenylacetyl)amino]-1,3-thiazole-2-carboxylic acid](/img/structure/B13365660.png)


